Solubility Profile of N,N-diethyl-4-formylbenzamide: A Technical Guide for Laboratory Professionals
Solubility Profile of N,N-diethyl-4-formylbenzamide: A Technical Guide for Laboratory Professionals
Introduction: Understanding the Significance of N,N-diethyl-4-formylbenzamide
N,N-diethyl-4-formylbenzamide is a bespoke organic molecule characterized by a central benzamide core, substituted with a reactive formyl (aldehyde) group at the para-position and two ethyl groups on the amide nitrogen. This unique combination of a hydrogen-bond accepting amide, a reactive aldehyde, and hydrophobic ethyl groups imparts a distinct physicochemical profile that is critical for its application in medicinal chemistry and materials science. As a synthetic intermediate, its solubility dictates the choice of reaction media, purification strategies, and ultimately, the efficiency of chemical transformations. For researchers in drug development, understanding the solubility profile is a non-negotiable prerequisite for formulation, bioavailability studies, and preclinical evaluation.
This guide provides a comprehensive overview of the solubility characteristics of N,N-diethyl-4-formylbenzamide. It is designed to equip researchers, scientists, and drug development professionals with both the foundational knowledge and the practical methodologies to effectively work with this compound. We will delve into its key physicochemical properties, offer a qualitative analysis of its expected solubility in common laboratory solvents, and provide a rigorous, field-proven protocol for the experimental determination of its equilibrium solubility.
Physicochemical Properties: The Molecular Blueprint
A molecule's solubility is intrinsically linked to its structural and electronic properties. The following table summarizes the key physicochemical parameters of N,N-diethyl-4-formylbenzamide, which collectively govern its interaction with various solvents.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO₂ | [1] |
| Molecular Weight | 205.25 g/mol | [1] |
| Physical Form | Solid | [1] |
| Chemical Structure | ||
| O=C(N(CC)CC)C(C=C1)=CC=C1C=O | [1][2] | |
| InChI Key | OTGRTWQLBHAZFG-UHFFFAOYSA-N | [1][2] |
| Predicted XlogP | 0.7 | [2] |
Note: The XlogP value suggests a moderate lipophilicity, indicating that the compound will have a preference for organic solvents over water, but the presence of the amide and formyl groups will confer some degree of polarity.
Solubility Profile: A Qualitative and Predictive Assessment
As of the date of this publication, specific quantitative solubility data for N,N-diethyl-4-formylbenzamide in common laboratory solvents is not extensively reported in peer-reviewed literature. However, based on its chemical structure, a qualitative solubility profile can be reliably predicted. The molecule possesses both polar (amide and formyl groups) and nonpolar (benzene ring and diethyl groups) regions.
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High Solubility is Expected in:
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Polar Aprotic Solvents: Such as acetone, ethyl acetate, dichloromethane (DCM), and chloroform. These solvents can effectively solvate the polar functionalities of the molecule without the competing hydrogen bonding that can sometimes limit solubility in protic solvents.
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Alcohols: Such as methanol, ethanol, and isopropanol. The hydroxyl group of these solvents can act as a hydrogen bond donor to the carbonyl oxygen of the amide and formyl groups, facilitating dissolution.
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Moderate to Low Solubility is Expected in:
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Nonpolar Solvents: Such as toluene and hexane. The nonpolar nature of these solvents will not effectively solvate the polar amide and aldehyde groups, leading to limited solubility.
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Very Low Solubility is Expected in:
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Water: The molecule's significant nonpolar surface area, contributed by the benzene ring and ethyl groups, will likely result in poor aqueous solubility.
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The following table provides a qualitative summary. It is imperative to experimentally verify these predictions.
| Solvent Class | Common Examples | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Poor in Water, Good in Alcohols | The amide and aldehyde groups can hydrogen bond, but the large hydrophobic backbone limits aqueous solubility. Alcohols are better able to solvate both polar and nonpolar regions. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | Excellent | These solvents effectively solvate the polar groups through dipole-dipole interactions without the steric hindrance of hydrogen bonding networks. |
| Nonpolar | Hexane, Toluene | Poor | These solvents lack the polarity to effectively interact with and solvate the polar amide and formyl functionalities of the molecule. |
Gold Standard Protocol: Experimental Determination of Equilibrium Solubility via the Shake-Flask Method
The "shake-flask" method is the universally accepted gold standard for determining the equilibrium solubility of a compound.[3] This method ensures that the solvent is fully saturated with the solute, providing a true measure of its thermodynamic solubility. The following protocol is a self-validating system designed for accuracy and reproducibility.
Experimental Rationale
The core principle is to create a saturated solution by agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium. The subsequent separation of the solid and liquid phases, followed by accurate quantification of the dissolved solute, yields the solubility value. Temperature control is critical as solubility is temperature-dependent.
Step-by-Step Methodology
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Preparation of Materials:
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N,N-diethyl-4-formylbenzamide (ensure purity is documented).
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Selected solvents (HPLC grade or equivalent).
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Glass vials with Teflon-lined screw caps.
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Orbital shaker or rotator within a temperature-controlled incubator (e.g., 25 °C).
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Syringe filters (e.g., 0.22 µm PTFE or PVDF, chosen for solvent compatibility).
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Calibrated analytical balance.
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Volumetric flasks and pipettes.
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HPLC or UV-Vis spectrophotometer for quantification.
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Procedure:
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Add an excess amount of N,N-diethyl-4-formylbenzamide to a series of vials. "Excess" is key; a visible amount of undissolved solid must remain at the end of the experiment. A starting point is to add approximately 10-20 mg of the compound to 1-2 mL of the chosen solvent.
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Seal the vials tightly.
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Place the vials on the orbital shaker in the incubator set to the desired temperature (e.g., 25 °C or 37 °C for physiological relevance).
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Agitate the vials for a predetermined period to ensure equilibrium is reached. A common duration is 24 to 48 hours. To validate the equilibrium time, samples can be taken at various time points (e.g., 24, 48, and 72 hours); equilibrium is confirmed when the measured concentration plateaus.[3]
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After the agitation period, allow the vials to stand undisturbed in the incubator for at least 2 hours to allow the excess solid to sediment.[3]
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Carefully withdraw a sample from the supernatant using a syringe. Avoid disturbing the solid material at the bottom.
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Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles. The first few drops of the filtrate should be discarded to saturate the filter membrane.
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Accurately dilute the filtrate with the appropriate solvent to a concentration that falls within the linear range of the analytical method (see below).
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Analyze the diluted sample to determine the concentration of N,N-diethyl-4-formylbenzamide.
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Workflow Diagram
Caption: Workflow for the Shake-Flask Equilibrium Solubility Determination.
Analytical Quantification: High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy
Accurate quantification of the dissolved compound is paramount. Both HPLC and UV-Vis spectroscopy are suitable methods, with the choice depending on the required sensitivity and the presence of interfering substances.
HPLC Method
HPLC is the preferred method due to its high specificity and sensitivity. A reverse-phase method would be appropriate for N,N-diethyl-4-formylbenzamide.
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Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: An isocratic or gradient mixture of acetonitrile (or methanol) and water. The exact ratio should be optimized to achieve good peak shape and a reasonable retention time.
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Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (λmax). The presence of the benzamide chromophore suggests strong absorbance in the UV region (typically 230-280 nm). The λmax should be determined by running a UV scan of a standard solution.
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Quantification: A calibration curve must be generated using a series of standard solutions of known concentrations. The concentration of the unknown sample is then determined by interpolation from this curve.
UV-Vis Spectroscopy Method
For a more rapid but potentially less specific measurement, UV-Vis spectroscopy can be used, provided no other components in the solution absorb at the λmax of the analyte.[4][5]
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Procedure:
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Determine the λmax of N,N-diethyl-4-formylbenzamide in the chosen solvent by scanning a dilute solution across the UV spectrum.
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Prepare a set of standard solutions of known concentrations.
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Measure the absorbance of each standard at the λmax.
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Construct a calibration curve by plotting absorbance versus concentration (Beer-Lambert Law).
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Measure the absorbance of the appropriately diluted, filtered sample from the solubility experiment.
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Calculate the concentration of the sample using the equation of the line from the calibration curve.
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Factors Influencing Solubility: A Conceptual Overview
The solubility of N,N-diethyl-4-formylbenzamide is a multifactorial property. The following diagram illustrates the interplay between the solute, the solvent, and the experimental conditions.
Caption: Key Factors Governing the Solubility of a Solid Compound.
Conclusion
While specific quantitative solubility data for N,N-diethyl-4-formylbenzamide remains to be published, a thorough understanding of its physicochemical properties allows for a robust, predictive assessment of its behavior in common laboratory solvents. This guide has provided the theoretical framework for this assessment and, more critically, a detailed, actionable protocol for its experimental determination using the gold-standard shake-flask method. By adhering to this methodology and employing precise analytical techniques such as HPLC, researchers can generate the high-quality, reproducible solubility data essential for advancing their work in chemical synthesis and drug development.
References
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Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-43. Available at: [Link]
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PubChemLite. (n.d.). N,n-diethyl-4-formylbenzamide (C12H15NO2). Retrieved from [Link]
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Eugene, E. H., & Mechoor, G. S. (1954). Characterization and Determination of Aldehydes by the Ultraviolet Spectral Changes Resulting from Acetal Formation. Analytical Chemistry, 26(8), 1330–1333. Available at: [Link]
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Akhtar, N., et al. (2014). A UV-VIS SPECTROPHOTOMETRIC METHOD FOR THE CALCULATION OF ALDEHYDE CONTENT IN POLYSACCHARIDES BY USING 2,3,5. SCIENCE INTERNATIONAL, 26(1). Available at: [Link]
Sources
- 1. US20110207745A1 - Solid forms of 4--n,n-diethylbenzamide, compositions thereof, and uses therewith - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]
- 5. N,N-diethyl-4-(sulfamoylamino)benzamide | C11H17N3O3S | CID 112573411 - PubChem [pubchem.ncbi.nlm.nih.gov]
